![molecular formula C5H5N5S B14615257 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine CAS No. 60306-33-4](/img/structure/B14615257.png)
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine is a heterocyclic compound that features a unique fusion of thiadiazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with thionyl chloride (SOCl2) to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学的研究の応用
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of nitrogen and sulfur atoms in the compound’s structure allows for the formation of hydrogen bonds and other interactions with biological molecules, enhancing its efficacy .
類似化合物との比較
Similar Compounds
1,2,5-Thiadiazolo[3,4-c]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazole and thiadiazole ring system, used in medicinal chemistry.
Uniqueness
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity
特性
CAS番号 |
60306-33-4 |
|---|---|
分子式 |
C5H5N5S |
分子量 |
167.19 g/mol |
IUPAC名 |
thiadiazolo[4,5-c]pyridine-4,6-diamine |
InChI |
InChI=1S/C5H5N5S/c6-3-1-2-4(5(7)8-3)9-10-11-2/h1H,(H4,6,7,8) |
InChIキー |
QBQITRIJXNGARC-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1N)N)N=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


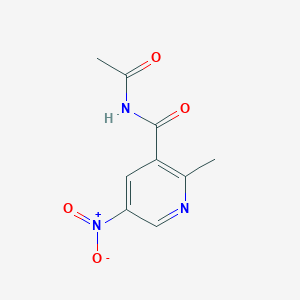
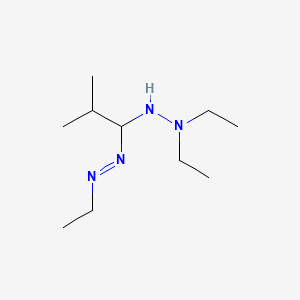


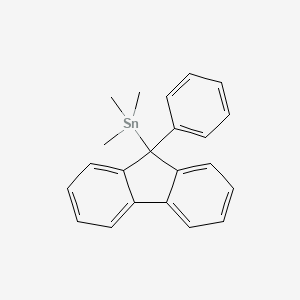
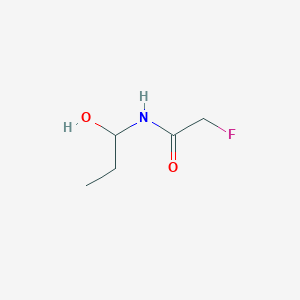

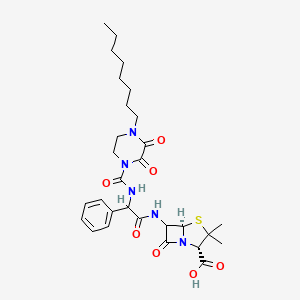

![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
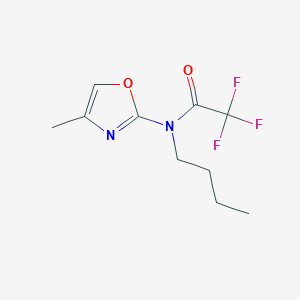
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

